7-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride
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Overview
Description
7-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride is a chemical compound with the molecular formula C13H18ClNO2. It is a derivative of indole, a heterocyclic aromatic organic compound that is widely studied for its diverse biological activities and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the cyclization of indole with an oxane derivative in the presence of a methoxy group. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a catalyst like hydrochloric acid to facilitate the formation of the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group or to alter the spiro structure.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while substitution reactions can produce various halogenated or alkylated compounds .
Scientific Research Applications
7-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydrospiro[indole-3,4’-oxane]hydrochloride: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
7-Hydroxy-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride: Contains a hydroxyl group instead of a methoxy group, which can influence its solubility and reactivity.
Uniqueness
7-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride is unique due to the presence of the methoxy group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may contribute to its distinct biological activities and make it a valuable compound for further research .
Properties
IUPAC Name |
7-methoxyspiro[1,2-dihydroindole-3,4'-oxane];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-15-11-4-2-3-10-12(11)14-9-13(10)5-7-16-8-6-13;/h2-4,14H,5-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYAKTVHYXZYPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NCC23CCOCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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